molecular formula C11H16N2 B1603706 2-(4-Methylphenyl)piperazine CAS No. 65709-31-1

2-(4-Methylphenyl)piperazine

Cat. No.: B1603706
CAS No.: 65709-31-1
M. Wt: 176.26 g/mol
InChI Key: FCNXNUWTNOYQME-UHFFFAOYSA-N
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Description

“2-(4-Methylphenyl)piperazine” is a chemical compound with the CAS Number: 65709-31-1 . It has a molecular weight of 176.26 .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives, including “this compound”, involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for “this compound” is this compound . The InChI code for this compound is 1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 176.26 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Antidepressant and Antianxiety Properties : A novel series of compounds involving 4-methyl piperazine demonstrated antidepressant activities, as evidenced by the Porsolt’s behavioral despair test in mice. Additionally, significant antianxiety activity was observed in these compounds (J. Kumar et al., 2017).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activities : New derivatives of 1,2,4-Triazole, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, were synthesized and found to possess good or moderate activities against various microorganisms (H. Bektaş et al., 2007).

Drug Synthesis and Stability

  • Stability in Biological Matrices : The stability of 2-(4-Methylphenyl)piperazine and related compounds in biological specimens, including blood, serum, and urine, under various storage conditions, was studied, highlighting the importance of proper storage to ensure minimal degradation (Robert D. Johnson & Sabra Botch-Jones, 2013).

Neurochemistry Research

  • Mimicking MDMA's Molecular Mechanism : Research indicated that N-Substituted Piperazines, including this compound, mimic the molecular mechanism of MDMA, a psychoactive drug, in terms of serotonin and dopamine release (M. Baumann et al., 2005).

Therapeutic Applications

  • Antidiabetic Properties : Piperazine derivatives, including this compound, were identified as new antidiabetic compounds, with some compounds significantly improving glucose tolerance without any notable side effects (G. Le Bihan et al., 1999).

  • Central Pharmacological Activity : Various piperazine derivatives have shown central pharmacological activity, mainly involving the activation of the monoamine pathway, and have been researched for antipsychotic, antidepressant, and anxiolytic applications (A. F. Brito et al., 2018).

Bioorganic Chemistry

  • Antibacterial and Cytotoxic Activities : Novel 5-(4-methyl-1,2,3-triazole)methyl oxazolidinones, synthesized from 2-(4-substituted 1-piperazinyl) derivatives, showed strong to moderate in vitro antibacterial activity against various pathogens, including resistant strains (O. Phillips et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, 1-(p-Tolyl)piperazine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperazine and its derivatives, including “2-(4-Methylphenyl)piperazine”, have wide-ranging applications in the field of medicine. They are key components in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Therefore, the future directions in the study and application of “this compound” are likely to be in the development of new drugs and therapeutic agents.

Mechanism of Action

Target of Action

2-(4-Methylphenyl)piperazine is a derivative of piperazine, a class of compounds that show a wide range of biological and pharmaceutical activity . Piperazine derivatives have been identified as potential permeation enhancers in Caco-2 monolayers, a model of the intestinal epithelium . This suggests that the primary targets of this compound are likely to be the cells of the intestinal epithelium.

Mode of Action

It is known that piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism

Biochemical Pathways

Given its potential role as a permeation enhancer, it may influence the pathways related to the transport of substances across the intestinal epithelium .

Pharmacokinetics

As a permeation enhancer, it is expected to improve the bioavailability of co-administered drugs by enhancing their absorption across the intestinal epithelium .

Result of Action

The primary result of the action of this compound is likely to be an increase in the permeability of the intestinal epithelium, facilitating the transport of substances across this barrier . This could potentially enhance the effectiveness of orally administered drugs.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment could affect its activity as a permeation enhancer . Additionally, the presence of other substances in the gastrointestinal tract could potentially interact with this compound and alter its efficacy and stability.

Properties

IUPAC Name

2-(4-methylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNXNUWTNOYQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90614918
Record name 2-(4-Methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-31-1
Record name 2-(4-Methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90614918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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